molecular formula C3H8BrN B3037047 (2-Bromo-ethyl)-methyl-amine CAS No. 41239-10-5

(2-Bromo-ethyl)-methyl-amine

Cat. No. B3037047
CAS RN: 41239-10-5
M. Wt: 138.01 g/mol
InChI Key: CRZZYXUUPZTFGR-UHFFFAOYSA-N
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Description

2-Bromoethylamine, also known as 2-Aminoethyl bromide hydrobromide, is an organic compound with the linear formula BrCH2CH2NH2 · HBr . It is used as a reactant in the synthesis of thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines, and optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines .


Synthesis Analysis

The synthesis of 2-Bromoethylamine involves reactions of amines as nucleophiles . This includes their reactions with halogenoalkanes (haloalkanes or alkyl halides), with acyl chlorides (acid chlorides), and with acid anhydrides .


Molecular Structure Analysis

The molecular structure of 2-Bromoethylamine is represented by the linear formula BrCH2CH2NH2 · HBr . The molecular weight of this compound is 204.89 .


Chemical Reactions Analysis

2-Bromoethylamine can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . It can also be used to synthesize optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines .


Physical And Chemical Properties Analysis

2-Bromoethylamine is a solid at 20°C . It is soluble in water . The compound has a melting point range of 173.0 to 177.0°C .

Safety and Hazards

2-Bromoethylamine is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Future Directions

The future directions of 2-Bromoethylamine could involve further exploration of its reactions as a nucleophile . This includes its reactions with halogenoalkanes, acyl chlorides, and acid anhydrides .

properties

IUPAC Name

2-bromo-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrN/c1-5-3-2-4/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZZYXUUPZTFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-ethyl)-methyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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